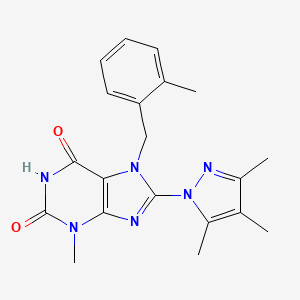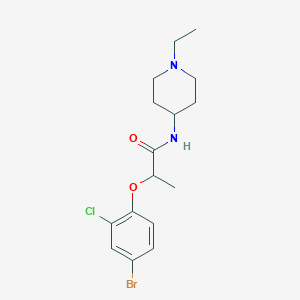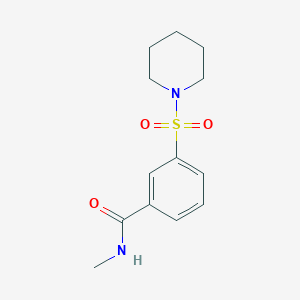
3-甲基-7-(2-甲基苄基)-8-(3,4,5-三甲基-1H-吡唑-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮
描述
This compound belongs to a class of purine derivatives, known for their diverse biological activities and chemical properties. Purine derivatives are crucial in the development of new therapeutic agents due to their structural similarity to adenine and guanine, essential components of DNA and RNA.
Synthesis Analysis
The synthesis of purine derivatives often involves multistep chemical reactions, starting from simple purine bases to introducing specific substituents at targeted positions. For example, the synthesis of similar compounds has been reported through cyclocondensation reactions, where various substituents are introduced to achieve the desired chemical structure. The synthesis process requires careful control of reaction conditions to ensure the correct substitution pattern and yield of the target compound.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the compound of interest, can be analyzed using various spectroscopic techniques. X-ray crystallography provides detailed insights into the molecular conformation, bond lengths, and angles. NMR spectroscopy (both 1H and 13C) and mass spectrometry are used to confirm the structure, molecular weight, and purity of the synthesized compound.
Chemical Reactions and Properties
Purine derivatives undergo a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of various functional groups. These reactions are pivotal for modifying the chemical and biological properties of the compound, such as solubility, stability, and reactivity towards biological targets.
Physical Properties Analysis
The physical properties of purine derivatives, such as melting point, solubility in different solvents, and crystalline structure, are crucial for their application in drug formulation. These properties are determined using techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of purine derivatives with biological molecules are essential for their potential therapeutic use. Studies often involve investigating the compound's behavior under physiological conditions, its reactivity with nucleophiles and electrophiles, and its potential to form hydrogen bonds and other non-covalent interactions with biological targets.
For detailed research and references on similar compounds and their properties, please consult the following sources:
- Synthesis and potent inhibitory activities of carboxybenzyl-substituted purine derivatives as inhibitors (Didunyemi et al., 2015).
- Hydrogen-bonded supramolecular structures of N(7)-alkoxybenzyl-substituted pyrazolo[3,4-b]pyridine derivatives (Jorge Trilleras et al., 2008).
- Hydrogen-bonded chains of rings in tert-butyl-1-phenyl-pyrazolo[3,4-b]pyridine derivatives (Jorge Trilleras et al., 2008).
科学研究应用
二肽基肽酶IV(DPP-IV)抑制剂
3-甲基-3,7-二氢嘌呤-2,6-二酮衍生物,包括3-甲基-7-(2-甲基苄基)-8-(3,4,5-三甲基-1H-吡唑-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮,已被合成并评估为二肽基肽酶IV(DPP-IV)抑制剂。这些化合物对DPP-IV表现出中等至良好的抑制活性,使其成为治疗2型糖尿病等疾病的潜在治疗剂 (Mo等人,2015)。
抗惊厥活性
该化合物的类似物已被合成并测试其抗惊厥活性。这些研究对于癫痫和相关神经系统疾病的新型治疗剂的开发具有重要意义 (Kelley等人,1995)。
合成和结构表征
关于3-甲基-7-(2-甲基苄基)-8-(3,4,5-三甲基-1H-吡唑-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮衍生物的合成和结构表征的研究提供了对它们的分子和晶体结构的见解。这些对于了解这些化合物的化学性质和潜在应用至关重要 (Channar等人,2019)。
细胞毒活性
相关结构的甲酰胺衍生物的细胞毒活性已针对各种癌细胞系进行了评估。这项研究对于开发新的抗癌药物至关重要 (Deady等人,2003)。
抗氧化和抗炎活性
含有吡唑或2-吡唑啉部分的修饰嘌呤同系N-核苷,在结构上与3-甲基-7-(2-甲基苄基)-8-(3,4,5-三甲基-1H-吡唑-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮有关,已被合成并评估其抗氧化和抗炎活性。这项研究有助于开发针对由氧化应激和炎症引起的疾病的新疗法 (Thalassitis等人,2014)。
属性
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-11-8-6-7-9-15(11)10-25-16-17(24(5)20(28)22-18(16)27)21-19(25)26-14(4)12(2)13(3)23-26/h6-9H,10H2,1-5H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRSKIGGDAEMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4C(=C(C(=N4)C)C)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(2-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)
![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)
![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)


![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)
![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)